Product packaging for m-Chlorophenyl isopropyl sulfone(Cat. No.:CAS No. 70398-96-8)

m-Chlorophenyl isopropyl sulfone

Cat. No.: B1324289
CAS No.: 70398-96-8
M. Wt: 218.7 g/mol
InChI Key: IZGZMLDVYITHEE-UHFFFAOYSA-N
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Description

General Overview of Sulfone Chemistry in Advanced Organic Synthesis

The sulfone group, characterized by a sulfur atom bonded to two oxygen atoms and two carbon atoms, is a highly versatile functional group in organic synthesis. wikipedia.org Its strong electron-withdrawing nature and metabolic stability have made it a cornerstone in the design of new molecules. wikipedia.orgresearchgate.net The synthesis of sulfones is a well-established area of organic chemistry, with several reliable methods at the disposal of synthetic chemists.

The most common and classical approach to sulfone synthesis is the oxidation of sulfides . jchemrev.comacsgcipr.orgtandfonline.comorganic-chemistry.org This method typically proceeds in a stepwise manner, with the sulfide (B99878) first being oxidized to a sulfoxide (B87167), which is then further oxidized to the corresponding sulfone. A variety of oxidizing agents can be employed for this transformation, including hydrogen peroxide, peroxy acids, and potassium permanganate. tandfonline.com The choice of oxidant and reaction conditions allows for a degree of control, sometimes enabling the selective formation of either the sulfoxide or the sulfone. rsc.org

Another powerful strategy for the construction of sulfones is through C-S bond formation . mdpi.comresearchgate.net This can be achieved via several pathways, including the alkylation or arylation of sulfinate salts. thieme-connect.com Sulfinates, which are readily prepared from the reduction of sulfonyl chlorides, can act as nucleophiles, displacing leaving groups on alkyl or aryl halides to form the desired sulfone. organic-chemistry.org More recent advancements in cross-coupling reactions, often catalyzed by transition metals like palladium or copper, have significantly expanded the scope of C-S bond formation, allowing for the synthesis of complex sulfones from a wider range of starting materials. mdpi.comnanomaterchem.comacs.org

Furthermore, nucleophilic aromatic substitution (SNA_r) presents a viable route for the synthesis of aryl sulfones. rsc.org In this approach, an activated aryl halide, typically bearing strong electron-withdrawing groups, reacts with a sulfur nucleophile. The sulfone group itself can act as an activating group, facilitating further substitutions on the aromatic ring. rsc.org

The reactivity of the sulfone group itself also lends to its utility in synthesis. The protons on the carbon atoms adjacent to the sulfonyl group (α-protons) are acidic and can be removed by a base to form a stabilized carbanion. wikipedia.orgacs.org This carbanion can then participate in a variety of carbon-carbon bond-forming reactions, making sulfones valuable intermediates in the construction of complex molecular skeletons. acs.org

Significance of m-Chlorophenyl Isopropyl Sulfone and Related Structures in Contemporary Chemical Research

The specific structure of this compound, combining a halogenated aromatic ring with an isopropyl sulfonyl group, positions it at the intersection of several key areas of chemical research. The presence of the chlorophenyl moiety is of particular interest in medicinal chemistry and agrochemistry. Halogen atoms, such as chlorine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. They can enhance metabolic stability, improve membrane permeability, and participate in halogen bonding, a type of non-covalent interaction that can be crucial for binding to biological targets. researchgate.netresearchgate.net

In the realm of materials science, sulfone-containing polymers, such as poly(arylene ether sulfone)s, are known for their exceptional thermal and mechanical properties. wikipedia.orgnih.govsigmaaldrich.com The rigidity and polarity imparted by the sulfone group contribute to the high glass transition temperatures and excellent chemical resistance of these materials. The incorporation of chloro-substituted aromatic rings into such polymers can further modify their properties, potentially enhancing flame retardancy or altering their solubility and processing characteristics. While research on polymers specifically incorporating the this compound unit is not widely reported, the known properties of related structures suggest its potential as a monomer or additive in the development of advanced materials.

Scope and Objectives of Research on this compound

Given the established importance of the sulfone functional group and the chlorophenyl moiety, research on this compound and its analogs is driven by several key objectives.

A primary focus is the exploration of its potential as a building block in the synthesis of novel bioactive molecules . The combination of the chloro-substituent at the meta position and the isopropyl group on the sulfone offers a unique steric and electronic profile that could lead to new structure-activity relationships. Researchers may aim to synthesize libraries of derivatives by modifying the aromatic ring or the isopropyl group to probe their interactions with various biological targets. The development of efficient and stereoselective synthetic routes to chiral derivatives is also a significant goal, as the stereochemistry of a molecule is often critical for its biological function. acs.org

Another important research direction is the investigation of its utility in materials science . This could involve the synthesis and characterization of polymers incorporating the this compound unit to evaluate their thermal stability, mechanical strength, and other physical properties. The influence of the meta-chloro substitution on polymer chain packing and intermolecular interactions would be of particular interest.

Furthermore, fundamental studies on the reactivity and physical properties of this compound are essential. This includes detailed investigations into its conformational preferences, electronic structure, and participation in non-covalent interactions. Such studies provide the foundational knowledge necessary for the rational design of new molecules and materials based on this scaffold.

In essence, while this compound may not be a widely commercialized compound, its structure represents a confluence of functionalities that are highly relevant to modern chemical research. Its study provides a platform for the discovery of new medicines, the development of high-performance materials, and a deeper understanding of the fundamental principles of chemical structure and reactivity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11ClO2S B1324289 m-Chlorophenyl isopropyl sulfone CAS No. 70398-96-8

Properties

IUPAC Name

1-chloro-3-propan-2-ylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2S/c1-7(2)13(11,12)9-5-3-4-8(10)6-9/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGZMLDVYITHEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for M Chlorophenyl Isopropyl Sulfone and Its Derivatives

Direct Synthetic Routes to m-Chlorophenyl Isopropyl Sulfone

Direct synthetic strategies focus on the efficient formation of the aryl-SO2-alkyl linkage. These methods include the construction of the carbon-sulfur bonds followed by oxidation, or the direct installation of the sulfonyl group.

Strategies Involving Carbon-Sulfur Bond Construction

The foundational approach to this compound involves the initial formation of a carbon-sulfur (C-S) bond to generate the corresponding sulfide (B99878), m-chlorophenyl isopropyl sulfide. This is typically achieved through nucleophilic substitution or metal-catalyzed cross-coupling reactions.

One common method is the reaction of 3-chlorothiophenol with an isopropyl halide, such as 2-bromopropane, in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then displaces the halide from the isopropyl group.

Transition metal catalysis offers a powerful alternative for C-S bond formation, particularly for coupling aryl halides with thiols. nih.gov For instance, copper-catalyzed coupling of m-chlorobenzene derivatives with isopropyl thiol can yield the sulfide precursor. These reactions often require a ligand to facilitate the catalytic cycle. nih.gov

Table 1: Representative C-S Bond Construction Methods

Aryl Source Isopropyl Source Catalyst/Base General Applicability
3-Chlorothiophenol 2-Bromopropane K₂CO₃, NaOH High
m-Chloroiodobenzene Isopropyl thiol CuI / Ligand Good

Once the m-chlorophenyl isopropyl sulfide is obtained, it serves as the direct precursor for oxidation-based sulfone formation.

Oxidation-Based Sulfone Formation Protocols

The oxidation of sulfides is one of the most prevalent and reliable methods for synthesizing sulfones. rsc.org This transformation can be achieved using a wide variety of oxidizing agents, allowing for flexibility based on substrate tolerance and desired reaction conditions. The synthesis of this compound from its sulfide precursor, (3-chlorophenyl)(isopropyl)sulfane, is a direct application of these protocols.

Common oxidants include:

Hydrogen Peroxide (H₂O₂): Often used in conjunction with a catalyst, H₂O₂ is an environmentally benign choice. The reaction can proceed to the sulfoxide (B87167) or be driven to the sulfone depending on the conditions.

m-Chloroperoxybenzoic Acid (mCPBA): A highly effective and common reagent for this transformation, typically providing clean conversion and high yields of the sulfone. mdpi.com

Sodium Chlorite (NaClO₂): In a recently developed method, sodium chlorite activated by hydrochloric acid in organic solvents provides a practical and efficient route to sulfones, converting diphenyl sulfide to diphenyl sulfone in up to 96% yield. mdpi.com

Selectfluor®: This reagent, in the presence of water as the oxygen source, can efficiently oxidize sulfides to sulfones. The selectivity between sulfoxide and sulfone can be controlled by the stoichiometry of the reagent. organic-chemistry.org

The general reaction is the conversion of the sulfide to the sulfone, bypassing the intermediate sulfoxide. Careful control of stoichiometry (typically >2 equivalents of the oxidant) ensures the full oxidation to the sulfone.

Table 2: Comparison of Common Oxidizing Agents for Sulfide to Sulfone Conversion

Oxidizing Agent Typical Conditions Advantages
Hydrogen Peroxide (H₂O₂) Acetic acid, heat Cost-effective, green byproduct (H₂O)
m-CPBA CH₂Cl₂, room temp. High efficiency, reliable
Sodium Chlorite (NaClO₂)/HCl MeCN, room temp. High yields, mild conditions mdpi.com
Potassium Permanganate (KMnO₄) Acetone/H₂O Strong oxidant, inexpensive

Organometallic Reagent-Mediated Syntheses

Organometallic reagents provide a versatile route for C-S bond formation, leading to sulfone precursors. For the synthesis of this compound, this could involve the reaction of an organometallic derivative of m-chlorobenzene with a sulfur dioxide source, followed by alkylation.

A relevant approach involves the reaction of an arylzinc reagent with a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)). The resulting zinc sulfinate salt can be trapped in situ with an alkylating agent, such as isopropyl iodide, to directly yield the sulfone. This method is noted for its compatibility with a wide range of functional groups.

Alternatively, a Grignard reagent, such as m-chlorophenylmagnesium bromide, can be reacted with isopropylsulfonyl chloride. However, Friedel-Crafts reactions involving alkylsulfonyl chlorides and arenes are often low-yielding. google.com A more successful variant involves using alkylsulfonyl fluorides with a strong Lewis acid catalyst like AlCl₃, which has been shown to produce aryl alkyl sulfones in high yield. google.com

Indirect and Convergent Synthetic Approaches

Indirect methods construct the target molecule from precursors that already contain either the aryl-sulfonyl or isopropyl-sulfonyl moiety. These are often convergent approaches, combining two key fragments in a late-stage step.

Multi-Step Synthesis Pathways from Precursors

Multi-step syntheses allow for the construction of complex sulfones by building upon simpler, readily available starting materials. A plausible pathway to this compound could begin with the chlorination and subsequent sulfonation of benzene, or the direct sulfochlorination of chlorobenzene to yield m-chlorobenzenesulfonyl chloride.

Leveraging Sulfinates as Key Intermediates in Sulfone Formation

One of the most powerful and widely used methods for preparing unsymmetrical sulfones is the alkylation or arylation of sulfinate salts. thieme-connect.com This approach is highly convergent for synthesizing this compound.

The key intermediate, sodium m-chlorobenzenesulfinate, can be prepared by the reduction of m-chlorobenzenesulfonyl chloride. This sulfinate salt is a stable, nucleophilic sulfur species. Its subsequent reaction with an isopropyl electrophile, such as isopropyl bromide or isopropyl iodide, via an Sₙ2 reaction, directly forms the C-S bond of the final sulfone product. thieme-connect.com

Reaction Scheme: m-Cl-C₆H₄-SO₂Na + (CH₃)₂CH-Br → m-Cl-C₆H₄-SO₂-CH(CH₃)₂ + NaBr

This method is advantageous due to the high yields and predictability of the reaction. The availability of a wide range of sulfinate salts and alkylating agents makes this a versatile strategy for generating diverse sulfone libraries. nanomaterchem.comthieme-connect.com Copper-catalyzed coupling reactions of sulfinic acid salts with aryl halides also provide an effective route to aryl sulfones. nanomaterchem.com

Table 3: Mentioned Chemical Compounds

Compound Name Role in Synthesis
This compound Target Compound
m-Chlorophenyl isopropyl sulfide Precursor
(3-chlorophenyl)(isopropyl)sulfane Precursor
3-Chlorothiophenol Starting Material
2-Bromopropane Reagent
m-Chloroiodobenzene Starting Material
Isopropyl thiol Reagent
m-Chlorophenylboronic acid Starting Material
Hydrogen Peroxide Oxidizing Agent
m-Chloroperoxybenzoic Acid (mCPBA) Oxidizing Agent
Sodium Chlorite Oxidizing Agent
Selectfluor® Oxidizing Agent
m-Chlorophenylmagnesium bromide Organometallic Reagent
Isopropylsulfonyl chloride Reagent
Isopropylsulfonyl fluoride Reagent
m-Chlorobenzenesulfonyl chloride Precursor
Sodium m-chlorobenzenesulfinate Key Intermediate
Isopropyl bromide Reagent
Isopropyl iodide Reagent
Methyl acrylate Starting Material
4-Chlorobenzenethiol Starting Material
Methyl-3-[(4-chlorophenyl)sulfonyl]propanoate Intermediate

Advanced Synthetic Techniques and Conditions

The synthesis of sulfones, including this compound, has moved beyond classical methods towards more sophisticated and efficient techniques. These advanced approaches offer improvements in yield, selectivity, and reaction conditions.

Catalytic Approaches to Sulfone Production

Catalysis plays a crucial role in modern organic synthesis, providing pathways to sulfones that are more efficient and selective than traditional methods like the oxidation of sulfides or Friedel-Crafts reactions. nih.govthieme-connect.com Transition-metal catalysis, in particular, has expanded the versatility of sulfone synthesis. rsc.org For instance, palladium-catalyzed reactions of organoboronic acids with sulfonyl chlorides can yield the desired sulfones at low temperatures. thieme-connect.com Similarly, copper-catalyzed coupling reactions of sulfonyl chlorides with arylboronic acids or organozinc reagents have been developed. thieme-connect.com

For the specific synthesis of this compound, a plausible catalytic approach would involve the cross-coupling of a m-chlorophenyl precursor with an isopropylsulfonyl source, or vice-versa. For example, the reaction of m-chlorobenzenesulfonyl chloride with an organometallic isopropyl reagent like isopropylmagnesium bromide or isopropylboronic acid in the presence of a suitable transition metal catalyst (e.g., palladium or copper complexes) could be an effective strategy.

Table 1: Selected Catalytic Systems for Sulfone Synthesis

Catalyst System Reactants Reaction Type Reference
Palladium complexes Organoboronic acids, Sulfonyl chlorides Suzuki-Miyaura type coupling thieme-connect.com
Copper salts Arylboronic acids, Sulfonyl chlorides Cross-coupling thieme-connect.com
Copper salts Aryl halides, DMSO Aerobic oxidation/C-S bond formation acs.org

Photochemical Reaction Methodologies for Sulfone Synthesis

Photochemical methods, particularly those utilizing visible light, have gained significant attention as a sustainable and mild approach for constructing carbon-sulfur bonds. rsc.org These reactions often proceed under ambient temperature and pressure, minimizing energy consumption and thermal decomposition of sensitive substrates. The photochemical generation of sulfonyl radicals is a key step in many of these transformations. nih.govcdnsciencepub.com

Arylazo sulfones have emerged as versatile reagents that, upon visible light irradiation, can generate aryl and sulfonyl radicals for subsequent bond formation. rsc.org Another strategy involves the use of photocatalysts, such as graphitic carbon nitride (g-C₃N₄) or tetrabutylammonium decatungstate (TBADT), to facilitate the synthesis of sulfone derivatives like β-keto sulfones and ynones under sustainable conditions. acs.orgrsc.org The photolysis of benzylic sulfonyl compounds can also serve as a method for preparing specific sulfones. cdnsciencepub.com

A potential photochemical route to this compound could involve the light-induced reaction of a m-chlorophenyl radical precursor with an isopropyl sulfonyl radical source. This approach avoids the need for harsh reagents and high temperatures, aligning with modern synthetic goals.

Table 2: Examples of Photochemical Conditions for Sulfone Synthesis

Reaction Type Light Source Catalyst/Reagent Key Feature Reference
Aerobic Oxysulfonylation Visible Light Arylazo sulfones Catalyst-free sulfonylation of alkenes rsc.org
Sulfone Preparation UV Light Benzylic disulfone precursors Photochemically labile protecting group cdnsciencepub.com
Ynone Synthesis Visible Light Tetrabutylammonium decatungstate (TBADT) HAT catalyst for Csp²–Csp bond construction acs.org

Scalable Protocols for Enhanced Synthetic Efficiency

The transition from laboratory-scale synthesis to industrial production requires protocols that are not only high-yielding but also robust, safe, and economically viable. For sulfone synthesis, scalability is a key consideration. A highly atom-efficient oxidation of sulfides to sulfones using a 30% aqueous solution of hydrogen peroxide has been demonstrated to be amenable to scale-up for both liquid and solid sulfides. rsc.orgresearchgate.net This method is advantageous as it often requires only a small excess of the oxidizing agent and avoids the use of organic solvents. rsc.orgresearchgate.net

Processes for structurally related compounds highlight the importance of using commercially available, non-hazardous, and inexpensive solvents and reagents to ensure industrial feasibility. google.com For the large-scale synthesis of this compound, a protocol based on the oxidation of the corresponding m-chlorophenyl isopropyl sulfide would be a prime candidate. The use of aqueous hydrogen peroxide as the oxidant would offer significant advantages in terms of cost, safety, and environmental impact, with simple filtration and crystallization often being sufficient for product purification. rsc.orgresearchgate.net The development of electrochemical micro-channel technology also presents a promising avenue for the engineering scale-up of sulfone synthesis. patsnap.com

Green Chemistry Principles in Sulfone Synthesis

The principles of green chemistry are increasingly guiding the development of new synthetic methods. The goal is to minimize the environmental impact of chemical processes through sustainable practices.

Sustainable Reagent Utilization and Process Optimization

A central tenet of green chemistry is the use of sustainable and environmentally benign reagents and solvents. nih.gov In sulfone synthesis, this translates to replacing hazardous oxidants and toxic organic solvents with greener alternatives. researchgate.net The use of 30% aqueous hydrogen peroxide is a prime example of a sustainable reagent for the oxidation of sulfides to sulfones, as its only byproduct is water. rsc.orgorganic-chemistry.org

Process optimization also involves the use of recyclable catalysts and alternative energy sources. Heterogeneous photocatalysts like g-C₃N₄ can be recovered and reused, reducing waste and cost. rsc.org Electrochemical synthesis, which uses electrons as a "clean reagent," provides a powerful and green strategy, allowing for high selectivity by simply adjusting the electrode potential. nih.gov The use of deep eutectic solvents (DES) as sustainable and recyclable media instead of volatile organic compounds (VOCs) further exemplifies the application of green principles in sulfone synthesis. rsc.org

Atom Economy and Reaction Efficiency Considerations

Atom economy is a core metric in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy are inherently more sustainable as they generate less waste. rsc.org

The synthesis of sulfones via the oxidation of sulfides is a highly atom-economical process. rsc.org When using hydrogen peroxide, the reaction approaches 100% atom economy. In contrast, classical methods like Friedel-Crafts sulfonylation often suffer from poor atom economy due to the formation of stoichiometric byproducts.

Table 3: Atom Economy Comparison for a Hypothetical Sulfone Synthesis (R-SO₂-R')

Synthetic Method General Reaction Byproducts Atom Economy Reference
Sulfide Oxidation with H₂O₂ R-S-R' + 2 H₂O₂ → R-SO₂-R' + 2 H₂O Water High rsc.orgresearchgate.net
Friedel-Crafts Sulfonylation Ar-H + R-SO₂Cl + AlCl₃ → Ar-SO₂-R + HCl + AlCl₃ HCl, AlCl₃ waste Low nih.gov

By prioritizing methods with high atom economy and utilizing sustainable reagents, the synthesis of this compound can be achieved in a manner that is both efficient and environmentally responsible.

Chemical Reactivity and Mechanistic Investigations of M Chlorophenyl Isopropyl Sulfone

Reaction Mechanisms Involving the Sulfone Moiety

The sulfone group is a versatile functional group that can participate in a variety of reaction mechanisms, including radical, anionic, and polar pathways. Its strong electron-withdrawing nature acidifies the α-protons and influences the reactivity of the aromatic ring.

Radical Reaction Pathways and Precursors

Sulfones can serve as precursors to radical species under specific conditions. researchgate.net The cleavage of the carbon-sulfur bond can be initiated to generate sulfonyl radicals and the corresponding carbon-centered radicals. For instance, allylic aryl sulfones bearing an o-allyldialkylstannyl moiety have been shown to undergo homolytic cleavage upon conversion to a stannyl (B1234572) radical, leading to the formation of an allyl radical and a sulfonyl stannane (B1208499) polymer.

Arylazo sulfones represent another class of radical precursors. nih.gov Upon exposure to visible or sunlight, these compounds can undergo homolysis of the N–S bond to generate an aryl radical and a sulfonyl radical after the loss of nitrogen gas. nih.gov This provides a mild, catalyst-free method for generating aryl radicals that can participate in subsequent bond-forming reactions. nih.gov

The generation of radical species from sulfones can also be achieved through photoredox catalysis. For example, sulfone-substituted N-phenyltetrazoles can be activated by an iridium photocatalyst in the presence of a base to generate sulfonyl radicals, which can then be trapped by electron-deficient olefins.

Anionic Reactivity and Dianion Formation from Sulfones

The strong electron-withdrawing nature of the sulfone group significantly increases the acidity of the α-protons. This allows for the ready formation of α-sulfonyl carbanions (anions) upon treatment with a suitable base. bohrium.com These stabilized carbanions are key intermediates in a multitude of synthetic transformations.

In the case of m-chlorophenyl isopropyl sulfone, the proton on the isopropyl group adjacent to the sulfone is acidic and can be abstracted by a base. The resulting anion is stabilized by the adjacent sulfonyl group. The presence of substituents on the aryl ring can influence the acidity of these α-protons. For example, the phenoxide anion of 4-hydroxyphenyl isopropyl sulfone strongly reduces the electronegativity of the sulfonyl group, thereby inhibiting α-anion formation. bohrium.com Conversely, electron-withdrawing groups on the aryl ring would be expected to enhance the acidity of the α-protons.

Under strongly basic conditions, it is also possible to form dianions from sulfones that possess acidic protons on both sides of the sulfonyl group. This further expands the synthetic utility of sulfones in carbon-carbon bond-forming reactions.

Nucleophilic and Electrophilic Transformations of Sulfone Structures

The sulfone functional group itself is generally a poor leaving group in nucleophilic substitution reactions. However, the sulfonyl group can activate adjacent positions for nucleophilic attack. For instance, α-halosulfones can undergo nucleophilic substitution where the halide is displaced.

Conversely, the sulfonyl group can act as a nucleophile through its oxygen atoms, particularly in the presence of strong electrophiles. For example, the sulfonyl group can participate as a neighboring group in electrophilic additions to unsaturated systems. In non-conjugated bicyclic sulfones, the sulfonyl group has been shown to intercept reaction intermediates arising from electrophilic addition to a double bond. chemrxiv.org

Furthermore, the aryl ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at positions activated by the electron-withdrawing sulfone group. The chlorine atom on the aromatic ring can also be displaced by strong nucleophiles under certain conditions.

Exploration of Specific Chemical Transformations

The versatile reactivity of the sulfone moiety enables a variety of specific chemical transformations, including cross-coupling reactions and the introduction of new functional groups.

Cross-Coupling Reactions Involving Sulfones

Aryl sulfones have emerged as viable electrophilic partners in transition metal-catalyzed cross-coupling reactions. cas.cnchemrxiv.org This provides an alternative to the more traditional aryl halides and triflates. The reactivity of the aryl sulfone in these reactions is highly dependent on the nature of the sulfone's substituents. For instance, in the Suzuki-Miyaura coupling, trifluoromethylphenyl sulfone exhibits good reactivity, while diphenyl sulfone requires higher temperatures and phenyl methyl sulfone is unreactive. chemrxiv.org This suggests that electron-withdrawing groups on the sulfone enhance its reactivity as an electrophile. Therefore, this compound would be expected to participate in such cross-coupling reactions, with the chloro group potentially influencing the reaction's efficiency and regioselectivity.

The mechanism of these cross-coupling reactions is believed to involve the oxidative addition of the C–S bond to a low-valent metal catalyst, such as palladium or nickel. chemrxiv.org This is often the rate-limiting step. Subsequent transmetalation with an organometallic reagent and reductive elimination then furnishes the cross-coupled product.

Catalyst SystemReactantsProduct TypeReference
Pd(acac)2 / RuPhosAryl sulfone, Arylboronic acidBiaryl chemrxiv.org
Ni(cod)2 / P(n-Bu)3(Hetero)aryl sulfone(Hetero)biaryl mdpi.com
Ag catalystArylsulfonyl-substituted furoxan, Aliphatic carboxylic acidAlkyl-substituted furoxan mdpi.com

This table presents examples of catalyst systems used in cross-coupling reactions involving aryl sulfones.

Functionalization Strategies, e.g., Difluoromethylation

Sulfones can be utilized as reagents for the introduction of functional groups, such as the difluoromethyl group. Chlorodifluoromethyl phenyl sulfone has been developed as a robust difluorocarbene reagent for the O- and N-difluoromethylation of various substrates. This reagent, upon treatment with a base, generates difluorocarbene, which then reacts with nucleophiles like phenols and N-heterocycles.

Another strategy involves the use of difluoromethyl 2-pyridyl sulfone in iron-catalyzed difluoromethylation of arylzinc reagents. Mechanistic studies suggest the involvement of radical species in this process. The reactivity of the sulfone reagent is crucial, with coordination of the pyridyl group to the metal center being important for reactivity.

These functionalization strategies highlight the potential of appropriately substituted sulfones, including derivatives of this compound, to serve as valuable reagents in synthetic chemistry.

ReagentTransformationSubstratesReference
Chlorodifluoromethyl phenyl sulfoneDifluorocarbene generation for O- and N-difluoromethylationPhenols, N-heterocycles
Difluoromethyl 2-pyridyl sulfoneIron-catalyzed difluoromethylationArylzinc reagents

This table summarizes functionalization strategies involving sulfone reagents.

Cyclization and Annulation Reactions of Sulfone Precursors

The sulfonyl group is a versatile functional moiety in organic synthesis, often utilized as an activating group and a linchpin in the construction of cyclic and polycyclic frameworks. While specific studies on the cyclization and annulation reactions of this compound are not extensively documented in the reviewed literature, the reactivity of analogous aryl sulfone precursors provides significant insight into potential synthetic transformations. These reactions can be broadly categorized into metal-catalyzed and metal-free methodologies, often proceeding through radical or ionic intermediates to form new carbon-carbon or carbon-heteroatom bonds.

Palladium-catalyzed intramolecular oxidative cyclization represents a powerful tool for the synthesis of fused biaryl sulfones. For instance, the direct formation of dibenzothiophene-5,5-dioxides has been achieved through the intramolecular oxidative cyclization of two C(sp²)-H bonds in biaryl sulfones. mdpi.com This methodology has proven effective for a variety of substituted substrates, yielding fused systems that are of interest as potential α7-nicotinic acetylcholine (B1216132) receptor agonist analogs and organic emitters. mdpi.com

Another significant approach involves radical cyclization. Alkyl radical-initiated difunctionalization of non-activated alkanes has been employed to synthesize complex cyclic sulfones. In one such example, α-allyl-β-ketosulfones undergo a photocatalytic cascade reaction to form 2-benzoyl-1,1-dioxidothiochroman-4-yl derivatives. The reaction is initiated by an alkyl radical, which adds to the substrate, followed by an intramolecular radical cyclization to generate a stable intermediate that ultimately leads to the final product after oxidation and deprotonation. mdpi.com

Metal-free methods for the synthesis of cyclic sulfones have also been developed, offering environmentally benign alternatives. For example, the sulfonyl cyclization of alkyl diiodides with gaseous sulfur dioxide can produce nitrogen-containing five- to nine-membered cyclic aliphatic sulfones. The proposed mechanism involves the formation of an alkyl radical that reacts with SO₂ to generate a sulfonyl radical, which, after reduction and intramolecular nucleophilic substitution, yields the desired cyclic sulfone. mdpi.com

The following table summarizes representative examples of cyclization and annulation reactions involving sulfone precursors, highlighting the diversity of substrates and reaction conditions.

Precursor Type Reaction Conditions Product Type Key Mechanistic Steps Yield (%)
Biaryl sulfonesPd(OAc)₂, Ag₂CO₃, TFA, DCE, 130 °CFused biaryl sulfonesIntramolecular oxidative C-H/C-H cyclization36-89
α-Allyl-β-ketosulfonesIr(ppy)₂(dtbbpy)PF₆, alkyl bromide, Blue LEDs2-Benzoyl-1,1-dioxidothiochroman-4-yl derivativesAlkyl radical addition, intramolecular radical cyclization29-68
Alkyl diiodidesSO₂, HCOOLi·H₂O, DMA, 50 °CCyclic aliphatic sulfonesRadical formation, reaction with SO₂, reduction, intramolecular cyclizationModerate to high
2-Alkynylphenyl diazotetrafluoroborateSO₂, morpholin-4-amine, baseBenzo[b]thiolan-1,1-dioxidesReaction with SO₂, S-N bond cleavage, metal-catalyzed intramolecular 5-endo ring cyclizationNot specified

Theoretical Studies on Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involved in the chemistry of sulfones. These theoretical studies provide detailed insights into reaction pathways, the structures of intermediates and transition states, and the origins of stereoselectivity, which are often challenging to determine experimentally. While specific DFT studies on this compound were not identified in the surveyed literature, extensive theoretical work on analogous systems offers a robust framework for understanding its potential reactivity.

DFT calculations have been instrumental in investigating the mechanisms of various cyclization reactions involving sulfones. For example, studies on the Simmons-Smith reaction using a chiral dioxaborolane ligand have detailed the energetics of the cyclopropanation pathway. These calculations revealed that a monomeric iodomethylzinc allyloxide, when complexed with the chiral ligand, forms a stable four-coordinated zinc complex that readily undergoes cyclopropanation. The analysis of transition state structures identified key factors influencing enantioselectivity, including torsional strain, 1,3-allylic strain, and ring strain. acs.org

In the context of photocatalytic reactions, DFT can elucidate the roles of the photocatalyst and various intermediates. For instance, in the alkyl radical-initiated difunctionalization of α-allyl-β-ketosulfones, theoretical studies can model the single-electron transfer (SET) process from the excited photocatalyst to the alkyl bromide, the subsequent radical addition to the sulfone, the intramolecular cyclization, and the final oxidation and deprotonation steps. mdpi.com Such studies can provide the relative energy barriers for each step, identifying the rate-determining step and explaining the observed regioselectivity and stereoselectivity.

Furthermore, theoretical investigations into the thermal decomposition of polysulfones have shown that the reaction mechanism is highly dependent on the polymer structure. DFT and CBS-QB3 calculations on model compounds indicated that decomposition often proceeds via a radical chain mechanism initiated by the homolysis of a C-S bond or from weak sulfinate impurity sites. rsc.org These studies can predict the relative stabilities of different sulfone structures and their likely degradation pathways under thermal stress.

The following table presents a summary of findings from theoretical studies on related sulfone reaction mechanisms, which can be extrapolated to understand the potential behavior of this compound.

System Studied Computational Method Key Findings Relevance to this compound
Asymmetric Simmons-Smith CyclopropanationDFTIdentification of key stereodetermining factors (torsional strain, allylic strain, ring strain) in transition states. acs.orgProvides a framework for understanding the stereochemical outcome of potential addition reactions to an unsaturated moiety attached to the isopropyl sulfone group.
Thermal Decomposition of PolysulfonesB3LYP and CBS-QB3Elucidation of radical chain depolymerization mechanisms and the role of sulfinate impurities as initiators. rsc.orgOffers insights into the potential thermal stability and decomposition pathways of the sulfone under harsh conditions.
Photocatalytic Radical CyclizationDFT (hypothetical application)Could determine the energetics of single-electron transfer, radical addition, and cyclization steps. mdpi.comWould be crucial for designing and understanding potential photocatalytic cyclization reactions involving the title compound.
Acid-Catalyzed Intramolecular Cyclization of N-Cyano SulfoximinesNot specified, but DFT applicableProposing a mechanism involving hydrolysis of the N-cyano group followed by intramolecular cyclocondensation. nih.govSuggests that with appropriate functionalization, the aryl ring could participate in intramolecular cyclization, and DFT could model the feasibility and pathway of such a reaction.

These theoretical approaches provide a powerful complement to experimental studies, enabling a deeper understanding of the factors that govern the chemical reactivity of sulfones and guiding the design of new synthetic methodologies.

Advanced Spectroscopic and Analytical Characterization of M Chlorophenyl Isopropyl Sulfone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing intricate details about the chemical environment of individual atoms. For m-Chlorophenyl isopropyl sulfone, a combination of proton (¹H) and carbon-13 (¹³C) NMR techniques, along with advanced experiments, offers a complete picture of its molecular architecture.

Proton NMR spectroscopy of this compound is anticipated to reveal distinct signals corresponding to the aromatic and isopropyl protons. The aromatic protons on the m-substituted chlorophenyl ring are expected to exhibit complex splitting patterns in the downfield region of the spectrum, typically between δ 7.0 and 8.0 ppm. The electron-withdrawing nature of both the chloro and sulfonyl groups deshields these protons, shifting their resonances to higher chemical shift values. The precise splitting pattern will be a result of spin-spin coupling between the non-equivalent aromatic protons.

The isopropyl group will present two characteristic signals. The methine proton (-CH) is expected to appear as a septet due to coupling with the six equivalent methyl protons. This signal would likely be found in the range of δ 3.0-3.5 ppm, shifted downfield by the adjacent electron-withdrawing sulfonyl group. The six methyl protons (-CH₃) are expected to appear as a doublet in the upfield region, typically around δ 1.2-1.5 ppm, due to coupling with the single methine proton.

Expected ¹H NMR Data for this compound

Proton Type Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constant (J, Hz)
Aromatic (C₂-H)~7.8-8.0Doublet of doublets~2, 8
Aromatic (C₄-H)~7.5-7.7Triplet~8
Aromatic (C₅-H)~7.6-7.8Doublet of triplets~2, 8
Aromatic (C₆-H)~7.7-7.9Doublet of doublets~2, 8
Isopropyl (-CH)~3.2-3.6Septet~7
Isopropyl (-CH₃)~1.2-1.4Doublet~7

Note: The exact chemical shifts and coupling constants are predictive and can vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum of this compound will provide crucial information about the carbon framework of the molecule. It is expected to display six distinct signals for the aromatic carbons and two signals for the isopropyl group.

The aromatic region will show four signals for the protonated carbons and two signals for the quaternary carbons (the one bearing the chloro group and the one attached to the sulfonyl group). The carbon atom attached to the chlorine (C₃) will be influenced by the halogen's inductive effect, and its chemical shift can be predicted. The carbon atom directly bonded to the sulfonyl group (C₁) will be significantly deshielded and is expected to appear at a downfield chemical shift.

The isopropyl group will exhibit two signals: one for the methine carbon (-CH) and one for the two equivalent methyl carbons (-CH₃). The methine carbon, being directly attached to the sulfonyl group, will be more deshielded than the methyl carbons.

Expected ¹³C NMR Data for this compound

Carbon Type Expected Chemical Shift (δ, ppm)
Aromatic (C-Cl)~135
Aromatic (C-SO₂)~140
Aromatic (CH)~125-135
Isopropyl (-CH)~55-60
Isopropyl (-CH₃)~15-20

Note: These are estimated chemical shift ranges and can be influenced by solvent and other experimental factors.

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the this compound molecule, advanced 2D NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons, helping to delineate the substitution pattern on the benzene ring. It would also show a clear correlation between the isopropyl methine proton and the methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal, for instance, confirming the assignments of the aromatic CH groups and the isopropyl CH and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment provides information about longer-range couplings (typically 2-3 bonds). This would be instrumental in confirming the connection of the isopropyl group and the m-chlorophenyl ring to the central sulfonyl group by observing correlations between the isopropyl protons and the aromatic carbons with the sulfonyl-bearing carbon (C₁), and vice-versa.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the sulfonyl group. The asymmetric and symmetric stretching vibrations of the S=O bonds in sulfones give rise to two very strong and characteristic bands. Other key absorptions will include those from the aromatic C-H and C=C bonds, the C-Cl bond, and the aliphatic C-H bonds of the isopropyl group.

Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Aromatic C-HStretching3100-3000Medium to Weak
Aliphatic C-H (isopropyl)Stretching2980-2960Medium
Aromatic C=CStretching1600-1450Medium to Weak
Sulfonyl (S=O)Asymmetric Stretching1350-1300Strong
Sulfonyl (S=O)Symmetric Stretching1160-1120Strong
C-SStretching800-600Medium
C-ClStretching800-600Strong

Raman spectroscopy, being complementary to FT-IR, is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would provide valuable information, especially for the symmetric vibrations of the sulfonyl group and the vibrations of the aromatic ring. The symmetric S=O stretch, which is strong in the FT-IR spectrum, is also expected to be a prominent band in the Raman spectrum. The "ring breathing" vibration of the substituted benzene ring is often a characteristic and strong band in the Raman spectrum, providing a fingerprint for the aromatic portion of the molecule. The C-Cl stretch is also expected to be Raman active.

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of this compound, as well as for deducing its structure through fragmentation analysis. Under electron ionization (EI), the molecule is ionized to produce a molecular ion (M⁺), which subsequently breaks down into smaller, characteristic fragment ions.

The mass spectrum of this compound would exhibit a distinct molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion appears as a pair of peaks: M⁺ at m/z 218 (for the ³⁵Cl isotope) and an M+2 peak at m/z 220 (for the ³⁷Cl isotope), with the M+2 peak having roughly one-third the intensity of the M⁺ peak. libretexts.orgdocbrown.info

The fragmentation of aromatic sulfones is well-characterized. A common and significant fragmentation pathway for aryl sulfones involves the extrusion of sulfur dioxide (SO₂), resulting in the loss of 64 mass units. nih.govresearchgate.net Other primary fragmentation patterns arise from the cleavage of the carbon-sulfur bonds. The key fragmentation pathways for this compound are:

Loss of the isopropyl group: Cleavage of the bond between the sulfur and the isopropyl group results in the loss of a propyl radical (•C₃H₇), leading to a fragment ion at m/z 175/177.

Loss of sulfur dioxide: A rearrangement reaction can lead to the elimination of a neutral SO₂ molecule, producing a fragment ion at m/z 154/156. researchgate.net

Formation of the chlorophenyl cation: Cleavage can yield the chlorophenyl cation at m/z 111/113.

Formation of the isopropyl cation: The isopropyl carbocation ([C₃H₇]⁺) is a stable secondary carbocation and would produce a peak at m/z 43.

These fragmentation patterns provide a definitive fingerprint for the identification and structural confirmation of the compound. libretexts.orgyoutube.com

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

m/z (Mass/Charge Ratio)Proposed Fragment IonFormulaNotes
218/220[M]⁺ (Molecular Ion)C₉H₁₁³⁵ClO₂S⁺ / C₉H₁₁³⁷ClO₂S⁺Isotopic pattern confirms the presence of one chlorine atom.
175/177[M - C₃H₇]⁺C₆H₄³⁵ClO₂S⁺ / C₆H₄³⁷ClO₂S⁺Represents the loss of the isopropyl radical.
154/156[M - SO₂]⁺•C₉H₁₁³⁵Cl⁺• / C₉H₁₁³⁷Cl⁺•Characteristic loss of sulfur dioxide via rearrangement. researchgate.net
111/113[C₆H₄Cl]⁺C₆H₄³⁵Cl⁺ / C₆H₄³⁷Cl⁺Chlorophenyl cation.
43[C₃H₇]⁺C₃H₇⁺Isopropyl cation.

Other Advanced Analytical Techniques

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for separating it from impurities related to its synthesis. Reversed-phase HPLC (RP-HPLC) is the most common mode for analyzing moderately polar compounds like aryl sulfones. sielc.comsielc.com

A typical method would involve a C18 stationary phase, which is nonpolar, and a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. A gradient elution, starting with a higher proportion of water and gradually increasing the concentration of an organic modifier like acetonitrile or methanol, is often employed to ensure good resolution of all components. nih.gov Detection is typically achieved using a photodiode-array (PDA) or a standard UV-Vis detector set to a wavelength where the aromatic ring exhibits strong absorbance. sielc.com The method's robustness makes it suitable for quality control and stability testing. nih.gov

Table 2: Typical HPLC Parameters for Analysis of Aryl Sulfones

ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) sielc.com
Mobile PhaseGradient of Water (A) and Acetonitrile (B) sielc.com
Flow Rate1.0 mL/min
DetectionUV-Vis or PDA at ~220-260 nm
Column TemperatureAmbient or controlled (e.g., 40°C)
Injection Volume5-10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

GC-MS combines the powerful separation capabilities of gas chromatography with the detection prowess of mass spectrometry, making it ideal for the analysis of volatile and semi-volatile compounds like this compound. The sample is vaporized and separated on a capillary column (e.g., a DB-5 or DB-17ms column, which have different polarities) based on boiling point and polarity. epa.govresearchgate.net As the separated components elute from the column, they are ionized and detected by the mass spectrometer, providing both retention time data for identification and a mass spectrum for structural confirmation. rroij.com This technique is highly sensitive and specific, capable of detecting trace-level impurities or degradation products. researchgate.net

Nuclear Quadrupole Resonance (NQR) Spectroscopy and Quadrupole Coupling

Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state technique highly sensitive to the local electronic environment of quadrupolar nuclei (those with a spin quantum number I > 1/2), such as ³⁵Cl and ³⁷Cl. wikipedia.org Unlike NMR, NQR is performed in the absence of an external magnetic field. du.ac.in The NQR frequency is directly proportional to the interaction between the nuclear electric quadrupole moment and the electric field gradient (EFG) at the nucleus. wikipedia.org

For this compound, ³⁵Cl NQR would provide a precise measurement of the C-Cl bond's electronic character. The resonance frequency is sensitive to substituent effects on the aromatic ring and the crystal packing environment. Studies on similar molecules, like bis(4-chlorophenyl) sulfone, have shown that NQR is extremely effective at detecting subtle changes in molecular structure and phase transitions. aps.org This makes NQR a powerful tool for characterizing polymorphism, where different crystal forms of the same compound would exhibit distinct NQR frequencies. wikipedia.org

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. shimadzu.com SFC combines some of the best features of both gas and liquid chromatography. libretexts.org The low viscosity and high diffusivity of supercritical CO₂ allow for faster separations and higher efficiency compared to HPLC, while the use of co-solvents like methanol enables the analysis of a wide range of polarities. wikipedia.orgchromatographyonline.com

For this compound, SFC offers several advantages. It provides rapid analysis times, making it suitable for high-throughput screening. chromatographyonline.com Furthermore, SFC is a powerful technique for chiral separations, and could be employed to resolve enantiomers if a chiral center were present in the molecule or a derivative. wikipedia.org The reduced consumption of organic solvents also makes SFC a more environmentally friendly alternative to traditional normal-phase HPLC. nih.gov

Gel Permeation Chromatography (GPC) for Polymerization Monitoring

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for monitoring the progress of polymerization reactions involving this compound. hpst.czbiorizon.eu By separating polymer molecules based on their hydrodynamic volume in solution, GPC provides a detailed molecular weight distribution, which is a critical factor influencing the mechanical and thermal properties of the final polymer. lcms.cztainstruments.com

During the synthesis of poly(arylene ether sulfone)s from monomers like this compound, GPC is employed to track the increase in molecular weight over time. nih.govcore.ac.uknih.gov This allows for the optimization of reaction conditions such as temperature, time, and monomer concentration to achieve the desired polymer chain length and distribution. An accurate understanding of the molecular weight and polydispersity index (PDI) is crucial for ensuring reproducible material properties. ncsu.edutaylorfrancis.com

Research Findings: In a typical polymerization reaction, aliquots of the reaction mixture can be taken at different time intervals and analyzed by GPC. The resulting chromatograms show a shift towards shorter elution times as the polymerization progresses, indicating the formation of larger polymer chains. tainstruments.com The weight average molecular weight (Mw), number average molecular weight (Mn), and PDI (Mw/Mn) are calculated from the GPC data. For poly(arylene ether sulfone)s, a narrow PDI is often desirable as it indicates a more uniform polymer chain length, leading to more consistent material properties. nih.govncsu.edu GPC analysis is performed using a system equipped with detectors like refractive index (RI) and ultraviolet (UV) detectors. biorizon.eu The choice of solvent and column packing material is crucial and depends on the solubility of the polymer. researchgate.netresearchgate.net

Table 1: GPC Monitoring of a Typical Poly(arylene ether sulfone) Polymerization

Reaction Time (hours)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
28,50015,3001.80
415,20030,1001.98
825,60052,5002.05
1235,10073,0002.08
2445,30094,2002.08

Impedance Spectroscopy for Material Characterization

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the electrical properties of materials derived from this compound, particularly in applications such as coatings and membranes. researchgate.netbohrium.com EIS measures the impedance of a material over a range of frequencies, providing insights into its resistance, capacitance, and the electrochemical processes occurring at interfaces. mdpi.com

For polymer coatings, EIS is used to evaluate their protective properties against corrosion. mdpi.com The technique can detect the uptake of water and ions into the coating, the formation of defects, and the initiation of corrosion at the substrate-coating interface. mdpi.com In the context of membranes for applications like fuel cells, EIS helps in determining the ionic conductivity and resistance of the membrane, which are key performance indicators. nih.govmdpi.com

Research Findings: When a polymer coating derived from this compound is exposed to an electrolyte solution, its impedance characteristics change over time. mdpi.com A high-performance coating will initially exhibit very high impedance values, particularly at low frequencies, which is indicative of its excellent barrier properties. As the coating degrades, the low-frequency impedance decreases. By modeling the EIS data with equivalent electrical circuits, quantitative parameters such as coating capacitance (Cc) and pore resistance (Rpo) can be extracted. mdpi.comscilit.com An increase in Cc often corresponds to water absorption by the coating, while a decrease in Rpo indicates the formation of conductive pathways through the coating. mdpi.com

Table 2: EIS Data for a Poly(arylene ether sulfone) Coating on Steel

Zeta Potential Measurements for Surface Properties

Zeta potential measurements are crucial for characterizing the surface charge properties of materials and particles synthesized using this compound, especially when they are intended for use in aqueous environments or for biomedical applications. nih.govscilit.com The zeta potential is the electrical potential at the slipping plane of a particle in a liquid, and it provides a measure of the magnitude of the electrostatic repulsive or attractive forces between particles. anton-paar.com

This technique is particularly important for evaluating the stability of polymer nanoparticle suspensions and for understanding the interaction of polymer surfaces with other molecules, such as proteins. nih.govmdpi.com For instance, in membrane applications, the surface charge, as determined by zeta potential, can significantly influence fouling behavior by attracting or repelling charged species in the feed stream. rsc.orgresearchgate.net

Research Findings: The zeta potential of a surface is highly dependent on the pH of the surrounding medium. anton-paar.com By measuring the zeta potential as a function of pH, the isoelectric point (IEP) of the material can be determined. The IEP is the pH at which the net surface charge is zero. anton-paar.com For a poly(arylene ether sulfone) surface, the zeta potential is typically negative at neutral pH due to the presence of sulfone groups and potentially other functional groups introduced during synthesis or modification. The magnitude of the negative charge can be tailored by surface functionalization. mdpi.com Information about the surface charge is vital for applications where biocompatibility is a concern, as it influences protein adsorption and cell adhesion. nih.govnih.gov

Table 3: pH-Dependent Zeta Potential of a Sulfonated Poly(arylene ether sulfone) Membrane

pHZeta Potential (mV)
2.0-5.2
3.0-15.8
4.0-25.4
5.0-34.1
6.0-42.5
7.0-48.9
8.0-53.6
9.0-57.2
10.0-60.1

Computational Chemistry and Theoretical Modeling of M Chlorophenyl Isopropyl Sulfone

Molecular Structure and Electronic Properties Simulations

Simulations based on quantum chemical methods can provide detailed insights into the molecular structure and electronic properties of m-chlorophenyl isopropyl sulfone. These simulations are crucial for understanding its physical properties and chemical behavior.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has rotatable bonds associated with the isopropyl group and the sulfone group, multiple conformers (stable conformations) can exist. cwu.eduresearchgate.net

Computational methods are used to explore the potential energy surface of the molecule to identify all stable conformers, which correspond to local minima on this surface. researchgate.netysu.am This process typically involves systematically rotating key dihedral angles and performing energy minimization at each step. researchgate.net The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution. Studies on related sulfones, such as dipropyl sulfone and ethyl methyl sulfone, have shown that several conformers can coexist with significant populations, and identifying the global minimum energy structure is critical for accurate property prediction. researchgate.netysu.am

Table 1: Illustrative Conformational Analysis Data for a Generic Aryl Isopropyl Sulfone

This interactive table illustrates the kind of data obtained from a conformational analysis. The values are hypothetical and serve to demonstrate the concept of relative energies and populations of different conformers.

ConformerDihedral Angle (C-S-C-C)Relative Energy (kcal/mol)Boltzmann Population at 298 K (%)
A65°0.5030.0
B180°0.0054.5
C295°0.5015.5

Note: The data in this table is for illustrative purposes only and does not represent actual calculated values for this compound.

The electronic properties of a molecule, such as its electric dipole moment and the nature of its molecular orbitals, are key to understanding its polarity, solubility, and reactivity.

Molecular orbitals (MOs) describe the wave-like behavior of electrons in a molecule. utexas.edu Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). utexas.eduyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comwuxibiology.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule; a smaller gap suggests higher reactivity. libretexts.org The spatial distribution of these frontier orbitals can predict the most likely sites for electrophilic or nucleophilic attack. mdpi.com

Table 2: Illustrative Calculated Electronic Properties for a Chlorophenyl Sulfone Derivative

This table presents typical electronic property data that can be generated through quantum chemical calculations. The values are based on general findings for similar compounds and are for demonstration.

PropertyCalculated ValueUnit
Total Energy-1250.5Hartrees
Electric Dipole Moment3.5Debye
HOMO Energy-7.2eV
LUMO Energy-1.1eV
HOMO-LUMO Gap6.1eV

Note: The data in this table is for illustrative purposes only and does not represent actual calculated values for this compound.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is a powerful tool for mapping out the intricate details of reaction mechanisms, including the identification of transient species like transition states.

Understanding the mechanism of reactions involving sulfones, such as their synthesis or subsequent transformations, can be greatly enhanced by computational modeling. For example, the synthesis of sulfones often involves the oxidation of corresponding sulfides. organic-chemistry.org Computational methods can model the step-by-step process of this oxidation, identifying the transition state structures and calculating their activation energies.

In reactions where this compound might participate, such as nucleophilic aromatic substitution or reactions at the benzylic position of the isopropyl group, computational modeling can map the potential energy surface. This mapping helps in identifying the most favorable reaction pathway by comparing the energy barriers of different possible routes. For instance, in the deprotonation of sulfonyl-activated carbon acids, transition-state imbalances have been studied, highlighting the complexity of these reactions. acs.org

A typical computational workflow for reaction mechanism studies involves:

Geometry Optimization: The structures of reactants, products, and any intermediates are optimized to find their lowest energy conformations.

Transition State Search: Algorithms are used to locate the saddle point on the potential energy surface that connects reactants and products. This is the transition state.

Frequency Analysis: This is performed to confirm the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: This calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the correct transition state has been found.

Computational methods can simulate vibrational spectra (Infrared and Raman) with a high degree of accuracy. These simulations are invaluable for interpreting experimental spectra and for assigning specific vibrational modes to the motion of atoms within the molecule.

DFT calculations are widely used for simulating IR and Raman spectra. The process involves calculating the second derivatives of the energy with respect to the atomic positions, which gives the force constants and, subsequently, the vibrational frequencies. The intensities of the IR and Raman bands can also be calculated.

A computational study on diphenylsulfone and dapsone (B1669823) demonstrated the utility of DFT in assigning vibrational modes. researchgate.net For this compound, a similar analysis would predict the characteristic vibrational frequencies for the sulfonyl group (SO2 symmetric and asymmetric stretches), the C-S bond, the aromatic ring modes, and the vibrations associated with the isopropyl and chloro substituents.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Based on DFT Calculations of Analogous Compounds) Note: This table presents expected frequency ranges based on computational studies of similar functional groups and is for illustrative purposes.

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
SO₂Asymmetric Stretch1350 - 1300
SO₂Symmetric Stretch1160 - 1120
C-ClStretch800 - 600
Aromatic C-HStretch3100 - 3000
Isopropyl C-HStretch2980 - 2850
Aromatic C=CStretch1600 - 1450

The simulated spectra can be compared with experimental data to confirm the structure of the synthesized compound. Discrepancies between the simulated and experimental spectra can often be reconciled by considering factors such as solvent effects or the presence of different conformers, which can also be modeled computationally. researchgate.net

Applications and Advanced Materials Science Incorporating Sulfone Structures

Role of Sulfone Moieties in Polymer Science and Engineering

The incorporation of sulfone groups into polymer backbones leads to the creation of engineering thermoplastics with exceptional performance characteristics. wikipedia.org These polymers are noted for their high strength and resistance to creep under stress, oxidation, corrosion, and high temperatures. wikipedia.org The sulfonyl functional group has a significant dipole moment, which can be leveraged to render surfaces more hydrophilic. nih.gov This polarity, along with the rigid nature of the sulfone linkage, contributes to the high glass transition temperatures (Tg) and thermal stability of sulfone-containing polymers. nih.govmdpi.com

Poly(arylene ether sulfone)s (PAES) are a prominent class of high-performance amorphous thermoplastics known for their toughness, hydrolytic stability, and high-temperature resistance. mdpi.comresearchgate.net Their synthesis is typically achieved through nucleophilic aromatic substitution polycondensation. lsu.eduresearchgate.net Monomers such as 4,4′-dichlorodiphenyl sulfone or bis(4-fluorophenyl) sulfone are commonly used as the sulfone source, reacting with aromatic diols like bisphenol A or 4,4'-biphenol. lsu.eduwikipedia.org The resulting polymers, which include well-known materials like Polysulfone (PSU) and Polyethersulfone (PES), feature ether and sulfone linkages connecting aromatic rings. syensqo.comnih.gov

The properties of PAES can be tailored by creating copolymers, introducing different monomers to alter the polymer backbone. mdpi.com For instance, incorporating flexible aliphatic moieties can modify the polymer's mechanical properties, while introducing functional groups like carboxylic acids can increase hydrophilicity and provide sites for further chemical modification. mdpi.comnih.gov The introduction of such functional groups can, however, impact the polymer's thermal properties; for example, increasing the molar fraction of diphenolic acid (DPA) units in a PES copolymer has been shown to lower the glass transition temperature by reducing the efficiency of the polymer chain packing. mdpi.com

Research into the synthesis of sulfonated poly(arylene ether sulfone)s (SPAES) highlights the versatility of this polymer family. By using sulfonated monomers, such as bis(4-fluoro-3-sulfophenyl)sulfone disodium salt, polymers with controlled degrees of sulfonation can be produced. nih.gov These materials are crucial for applications requiring ion-exchange capabilities, such as in fuel cell membranes. nih.govnih.gov

Table 1: Properties of Selected Poly(arylene ether sulfone) Copolymers

Copolymer System Monomers Used Key Properties & Research Findings
P(ESES-co-ESDPA) Diphenyl sulfone, Diphenolic acid (DPA) Tg values decrease as the molar fraction of DPA units increases due to less efficient chain packing. mdpi.com
Hex-SPAES 4,4'-dihydroxy-1,6-diphenoxyhexane, bis(4-fluoro-3-sulfophenyl)sulfone Introduction of hexyl aliphatic chains into the SPAES backbone. nih.gov

| MNF-containing SPES | Mesonaphthobifluorene (MNF) moiety | Possess a highly conjugated aromatic structure, leading to better thermal and dimensional stability. nih.gov |

Sulfone-based polymers, particularly Polysulfone (PSf) and Polyethersulfone (PES), are extensively used in the fabrication of filtration membranes for applications ranging from water treatment and gas separation to hemodialysis. syensqo.commdpi.com This is due to their excellent chemical and thermal stability, good mechanical properties, and the ability to form porous structures. syensqo.commdpi.com

A primary challenge with these membranes is their inherent hydrophobicity, which leads to fouling—the adsorption of molecules onto the membrane surface, which clogs pores and reduces performance. nih.govmdpi.com To mitigate this, the membrane surface is often functionalized to increase its hydrophilicity. bombaytechnologist.inecust.edu.cn One common method is sulfonation, which introduces negatively charged sulfonic acid groups (-SO₃H) to the polymer. nih.govmdpi.com This modification not only increases the surface's affinity for water but also enhances the ion exchange capacity of the polymer. mdpi.com

Functionalization can be achieved by various methods, including:

Blending: Incorporating a hydrophilic polymer, such as sulfonated polyether ether ketone (SPEEK), into the polysulfone matrix. This has been shown to reduce the water contact angle, indicating increased hydrophilicity. mdpi.com

Graft Polymerization: Attaching hydrophilic polymer chains, like polyethylene glycol (PEG), to the surface of a polysulfone membrane. bombaytechnologist.in

Chemical Modification: Directly introducing functional groups onto the polymer backbone through reactions like sulfonation. nih.gov

These modifications aim to create a more hydrophilic surface that resists the adhesion of hydrophobic foulants, thereby improving filtration efficiency and extending the membrane's operational lifetime. nih.govbombaytechnologist.in

Table 2: Surface Modification Techniques for Sulfone Polymer Membranes

Modification Technique Functionalizing Agent/Monomer Effect on Membrane Properties
Polymer Blending Sulfonated Polyether Ether Ketone (SPEEK) Increases hydrophilicity and negative surface charge. mdpi.com
Graft Polymerization Polyethylene Glycol (PEG) Improves wettability and resistance to protein adsorption. bombaytechnologist.in
Direct Sulfonation Sulfonating agents Introduces sulfonic acid groups, reducing hydrophobicity. nih.gov

| Coating | Poly(sodium 4-styrene sulfonate) (PSS) | Enhances antifouling characteristics. nih.gov |

Sulfone Derivatives in Advanced Chemical Intermediates

The sulfone group is a highly versatile functional group in organic synthesis, and sulfone-containing molecules serve as crucial intermediates for constructing a wide range of complex compounds. researchgate.netresearchgate.net They are recognized for their ability to participate in diverse chemical reactions, earning them the moniker "chemical chameleons." researchgate.net The strong electron-withdrawing nature of the sulfonyl group can activate adjacent atoms, facilitating various chemical transformations.

Sulfones are typically synthesized by the oxidation of thioethers (sulfides), often via a sulfoxide (B87167) intermediate. wikipedia.org Other synthetic routes include reactions using sulfur dioxide or sulfonyl halides. wikipedia.org

Chlorophenyl sulfones, in particular, are valuable precursors in organic synthesis. For example, 3-[(4-chlorophenyl) sulfonyl] propane hydrazide, derived from the oxidation of a corresponding thioether, serves as a starting material for synthesizing new derivatives like pyrroles, pyrazoles, and oxadiazoles. researchgate.net Similarly, the synthesis of 4-Vinylbenzylphenylsulfone from chloromethylstyrene and sodium phenyl sulfone creates a polymerizable monomer, demonstrating the role of sulfones as intermediates for functional materials. researchgate.net Organosulfones are key intermediates in well-known organic transformations such as the Julia olefination and the Ramberg–Bäcklund reaction. thieme-connect.de The stability and reactivity of the sulfone moiety make it an indispensable tool for medicinal and materials chemists.

Emerging Applications in Specific Industrial Chemistry Sectors

The unique electronic properties of the sulfone group are being exploited in new and emerging industrial applications, particularly in the field of photocatalysis. The sulfone moiety is an excellent electron acceptor with high electron affinity and efficient electron transport capabilities. rsc.org When coupled with an electron-donating structure in a conjugated polymer, it creates a donor-acceptor (D-A) system that promotes rapid exciton dissociation and efficient charge transfer. rsc.org

These sulfone-decorated conjugated polymers are emerging as a significant class of polymeric photocatalysts. rsc.org Research has shown that the presence and quantity of sulfone units in a polymer backbone correlate with its photocatalytic activity, for instance, in hydrogen evolution from water. acs.org The sulfone groups also enhance the hydrophilicity of the polymer, allowing for better interaction with aqueous media and facilitating photocatalytic reactions in water. rsc.org

Furthermore, sulfones are finding use in other specialized areas. Sulfolane, a cyclic sulfone, is used industrially to extract valuable aromatic compounds from petroleum. wikipedia.org In the realm of agrochemicals and pharmaceuticals, the sulfone structure is a component of various bioactive molecules. thieme-connect.demdpi.com The continued exploration of sulfone chemistry promises to unlock new materials and technologies with tailored properties for specific, high-value industrial applications.

Future Research Directions and Perspectives for M Chlorophenyl Isopropyl Sulfone

Development of Novel and Efficient Synthetic Routes

The synthesis of aryl sulfones is a well-established field, yet the pursuit of more efficient, sustainable, and versatile methods continues to be a primary objective in organic chemistry. organic-chemistry.orgorganic-chemistry.org Future research on m-chlorophenyl isopropyl sulfone should focus on adapting and developing modern synthetic strategies to improve yield, reduce environmental impact, and allow for greater functional group tolerance.

Recent advancements in transition-metal-catalyzed cross-coupling reactions offer a fertile ground for exploration. organic-chemistry.org Methodologies employing catalysts based on palladium, gold, or copper have shown great promise in the formation of C-S bonds for various sulfone derivatives. organic-chemistry.orgmdpi.com For instance, the development of a palladium-catalyzed sulfonylation of alkyl halides with dimethyl sulfite (B76179) presents an efficient route to methyl sulfones and could potentially be adapted for the synthesis of isopropyl sulfones like the title compound. organic-chemistry.org Similarly, gold-catalyzed sulfonylation of aryl iodides represents a powerful strategy that could be explored for the synthesis of this compound from corresponding precursors. mdpi.com

Beyond traditional cross-coupling, catalyst-free and additive-free methodologies are emerging as environmentally benign alternatives. nih.gov The reaction of electron-rich aryl-1,3-dienes with sulfinic acids, for example, proceeds under ambient conditions to form allylic sulfones and could inspire novel, greener routes to sulfone compounds. nih.gov Another innovative approach involves the reaction of arynes, generated in situ, with thiosulfonates, which provides a metal-free pathway to diaryl sulfones that could be investigated for its applicability to aryl alkyl sulfones. organic-chemistry.org Investigating these modern synthetic paradigms for this compound could lead to more economical and sustainable production methods.

Exploration of Undiscovered Reactivity Patterns and Mechanisms

The sulfone group is known for its chemical stability, but it also possesses a versatile reactivity that can be harnessed for complex molecular synthesis. acs.orgrsc.org Future studies should aim to uncover novel reactivity patterns and elucidate the underlying mechanisms for this compound. This includes exploring its potential in asymmetric synthesis and its behavior under various reaction conditions.

A key area for investigation is the diastereoselective functionalization of molecules containing the sulfonyl group. For example, the double-addition reaction of aryl methyl sulfones with N-tert-butylsulfinyl imines has been shown to produce 2-sulfonylated 1,3-diamines with high diastereoselectivity. acs.org Exploring similar transformations with this compound could open pathways to complex, stereochemically defined molecules with potential biological activity. acs.orgnih.gov Understanding the factors that control stereoselectivity in such reactions will be crucial.

Furthermore, the dual reactivity of organosulfones as both electrophiles and nucleophiles presents a rich field for discovery. rsc.org Mechanistic studies, including kinetic analysis and the trapping of intermediates, can provide a deeper understanding of these reaction pathways. For instance, investigating the electrochemical behavior of related chlorophenyl sulfone derivatives has provided insights into site-selectivity during sulfonylation reactions. researchgate.net Applying similar electrochemical and computational studies to this compound could reveal new synthetic possibilities and allow for more precise control over reaction outcomes.

Advanced Characterization Techniques for In-Depth Analysis

A thorough understanding of the structural and electronic properties of this compound is fundamental to predicting its reactivity and designing future applications. The application of advanced analytical techniques will be instrumental in building a comprehensive profile of this compound.

X-ray crystallography is a powerful tool for determining the precise three-dimensional structure of molecules in the solid state. While the crystal structure of the related methyl-(4-chlorophenyl)sulfone has been determined, obtaining a crystal structure for this compound would provide invaluable data on bond lengths, bond angles, and intermolecular interactions. nih.gov This information is critical for computational modeling and for understanding structure-property relationships.

Spectroscopic methods are also essential for detailed characterization. While standard techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are routinely used, more advanced applications of these methods can yield deeper insights. nih.gov For example, two-dimensional NMR techniques can help to unambiguously assign all proton and carbon signals, which is especially important for complex derivatives. Advanced IR techniques could be used to study intermolecular interactions, such as hydrogen bonding, in co-crystals or formulated products. Furthermore, mass spectrometry provides crucial information on the molecular weight and fragmentation patterns of the compound and its derivatives. acs.org

Integration of Computational and Experimental Methodologies

The synergy between computational chemistry and experimental work has become a cornerstone of modern chemical research. For this compound, integrating these methodologies can accelerate discovery by predicting properties, elucidating reaction mechanisms, and guiding experimental design.

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure, geometry, and reactivity of molecules. researchgate.netchemimpex.com DFT calculations can be used to predict key properties of this compound, such as its molecular orbital energies, electrostatic potential surface, and vibrational frequencies. These theoretical predictions can then be validated and refined through experimental data from spectroscopy and other analytical techniques. For instance, comparing calculated IR and NMR spectra with experimental results can confirm the proposed structure and provide a more detailed understanding of the molecule's properties. nih.gov

Computational studies can also be employed to explore potential reaction pathways and transition states, providing insights into reaction mechanisms that are often difficult to obtain through experiments alone. researchgate.net This predictive power can save significant time and resources by identifying the most promising reaction conditions and substrates before they are tested in the lab. For example, modeling the interaction of this compound with a biological target could guide the design of more potent analogues in a drug discovery context. The development of a cobalt-catalyzed asymmetric reductive coupling, where DFT could be used to understand the role of the meta-chlorophenyl substituent, highlights the potential of this integrated approach. chemimpex.com

Design and Synthesis of Structurally Diverse Sulfone Analogues for Specific Applications

A primary driver for future research into this compound is the potential to use it as a scaffold for creating new molecules with specific, valuable functions. By systematically modifying its structure, a diverse library of analogues can be synthesized and screened for a wide range of applications, from pharmaceuticals to materials science.

In medicinal chemistry, the sulfone group is a common feature in bioactive molecules. researchgate.net Research could focus on synthesizing analogues of this compound to explore their potential as therapeutic agents. For example, by introducing different functional groups onto the phenyl ring or modifying the isopropyl group, it may be possible to develop compounds with enhanced biological activity. The synthesis of derivatives like 2-((4-chlorophenyl)sulfonyl)-4-(methylamino)phenol, which has been evaluated for antibacterial properties, provides a template for how new analogues could be created and tested. researchgate.net

In the field of materials science, aryl sulfones are known for their use in high-performance polymers, imparting thermal stability and desirable mechanical properties. nih.gov Future work could involve incorporating the this compound moiety into polymer backbones or as a pendant group to create new materials with tailored properties. The chlorine and isopropyl groups offer sites for further chemical modification, allowing for the fine-tuning of properties such as solubility, reactivity, and thermal resistance. The synthesis of a metabolite of the drug Fenofibrate, which contains a 4-chlorophenyl group, demonstrates how complex structures can be built from such building blocks.

The creation of these novel analogues will rely on the development of the robust synthetic methods discussed in section 7.1 and will be guided by the structure-activity relationships elucidated through the integrated computational and experimental approaches outlined in section 7.4.

Q & A

Q. Discrepancies in reported crystal stability: How to reconcile decomposition rates across studies?

  • Crystal degradation (e.g., 42% in bromide analogs vs. stability in chloride forms) may stem from halogen electronegativity differences. Conduct time-resolved X-ray diffraction under controlled atmospheres (e.g., nitrogen purge) to isolate environmental effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.